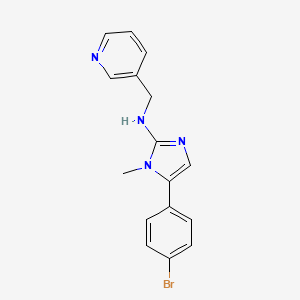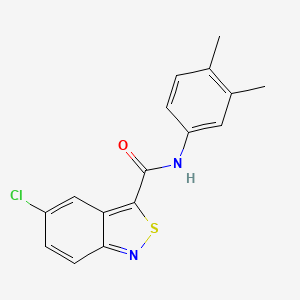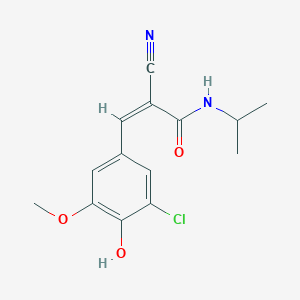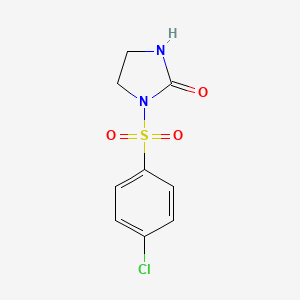
5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine is a member of imidazoles.
Scientific Research Applications
Pharmacophore Design of p38α MAP Kinase Inhibitors
Tri- and tetra-substituted imidazole scaffolds, similar in structure to 5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine, have been recognized for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase, which is integral in the release of proinflammatory cytokines. These inhibitors operate by replacing adenosine 5'-triphoshate (ATP) in the ATP pocket of the kinase, showcasing a notable preference for hydrophobic pocket II, which does not accommodate the natural binder ATP. This preference is due to the presence of pyridine substituents that maintain the 4-fluorophenyl ring occupation in pocket I. Such selectivity and potency are crucial in the design of these inhibitors for specific kinase targeting, avoiding off-target effects Scior et al., 2011.
Synthesis and Transformation of Heterocyclic Compounds
Synthesis of Heterocyclic Compounds Using DCNP
The compound 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, akin to the structural framework of 5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine, exhibit significant reactivity as a foundational component for synthesizing various heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, and spiropyrans. The unique reactivity of DCNP facilitates mild reaction conditions for generating diverse heterocyclic compounds, hinting at its potential for broader applications in chemical synthesis Gomaa & Ali, 2020.
Synthesis and Transformation of 4-Phosphorylated 1,3-Azoles
The synthesis methods for 4-phosphorylated 1,3-azoles, including imidazoles, emphasize the use of metallic derivatives of imidazole and phosphorus halides. The chemical properties of these compounds are highlighted by their diverse biological activities, making them pertinent in pharmaceutical and agricultural domains. Synthetic 4-phosphorylated derivatives of 1,3-azoles are characterized by their wide-ranging biological activity, which includes insectoacaricidal, anti-blastic, and other types of activities. This underlines the importance of such compounds in the field of drug discovery and agrochemical applications Abdurakhmanova et al., 2018.
properties
Product Name |
5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine |
|---|---|
Molecular Formula |
C16H15BrN4 |
Molecular Weight |
343.22 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1-methyl-N-(pyridin-3-ylmethyl)imidazol-2-amine |
InChI |
InChI=1S/C16H15BrN4/c1-21-15(13-4-6-14(17)7-5-13)11-20-16(21)19-10-12-3-2-8-18-9-12/h2-9,11H,10H2,1H3,(H,19,20) |
InChI Key |
XGRDDAXHCITUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=CN=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid](/img/structure/B1227256.png)
![2-[[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]thio]-1-(2-methoxyphenyl)ethanone](/img/structure/B1227257.png)
![2-(2,6-Dichlorophenyl)acetic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1227258.png)
![3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1227259.png)
![7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1227260.png)

![N-[[4-(diethylamino)phenyl]methyl]-1-[2-(1-piperidinyl)ethyl]-2-benzimidazolamine](/img/structure/B1227267.png)
![2-[4-[[4-(4-Methoxyphenyl)-1-phthalazinyl]amino]phenyl]acetamide](/img/structure/B1227268.png)

![5-(3,4-dimethoxyphenyl)-N-(2-furanylmethyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227270.png)

![2-[[5-[(2-Methyl-8-quinolinyl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1227273.png)
![N-[4-[[(5-bromofuran-2-carbonyl)amino]carbamoyl]phenyl]benzamide](/img/structure/B1227274.png)